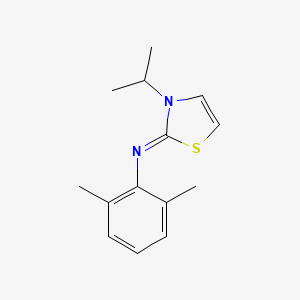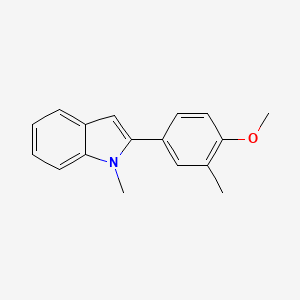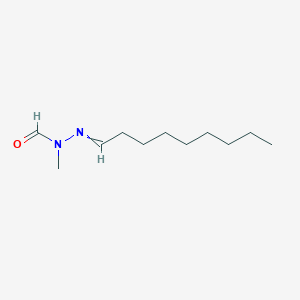
N-Methyl-N'-nonylideneformohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-nonylideneformohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a formohydrazide group, which is a derivative of formic acid and hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-nonylideneformohydrazide typically involves the reaction of N-methylhydrazine with nonanal (a nine-carbon aldehyde). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
N-Methylhydrazine+Nonanal→N-Methyl-N’-nonylideneformohydrazide
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
On an industrial scale, the production of N-Methyl-N’-nonylideneformohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-nonylideneformohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-Methyl-N’-nonylideneformohydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N’-nonylideneformohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed that the hydrazide group plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-nitrosoaniline
- N-Methyl-N’-nitroguanidine
- Formylhydrazine
Uniqueness
N-Methyl-N’-nonylideneformohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61748-14-9 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-methyl-N-(nonylideneamino)formamide |
InChI |
InChI=1S/C11H22N2O/c1-3-4-5-6-7-8-9-10-12-13(2)11-14/h10-11H,3-9H2,1-2H3 |
InChI Key |
YJKNTRUCKSNSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=NN(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


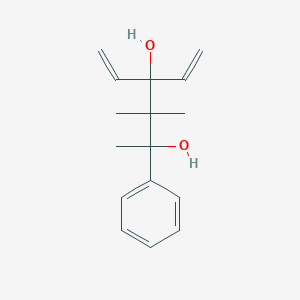
![[8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14563355.png)
![N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14563361.png)
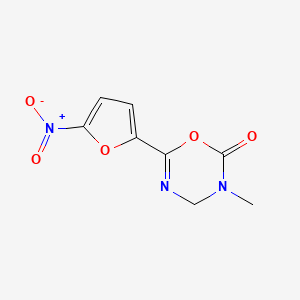
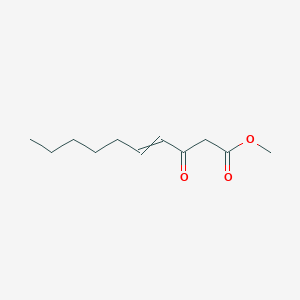
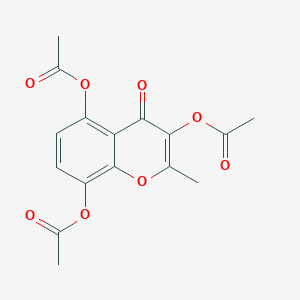
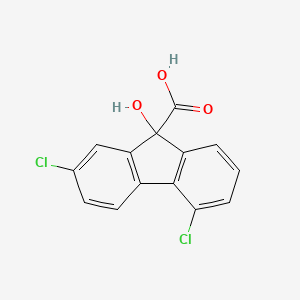
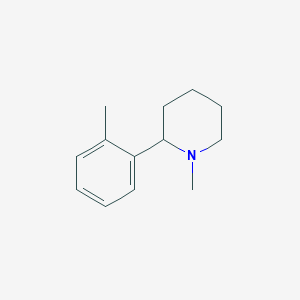
![2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane](/img/structure/B14563393.png)

![2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate](/img/structure/B14563419.png)
![4-{2-[(2,4-Dichlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14563433.png)
